
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane is an organic compound with the molecular formula C14H27BrO It is a brominated cyclohexane derivative where a bromine atom is attached to the cyclohexane ring, and an ethylhexyl group is connected via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane followed by etherification. The general synthetic route involves:
Bromination: Cyclohexane is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromocyclohexane.
Etherification: The 1-bromocyclohexane is then reacted with 2-ethylhexanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
化学反応の分析
Types of Reactions
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-((2-ethylhexyl)oxy)cyclohexanol or 2-((2-ethylhexyl)oxy)cyclohexanenitrile.
Elimination: Formation of 2-((2-ethylhexyl)oxy)cyclohexene.
Oxidation: Formation of 2-((2-ethylhexyl)oxy)cyclohexanone.
Reduction: Formation of 2-((2-ethylhexyl)oxy)cyclohexane.
科学的研究の応用
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution or elimination. In biological systems, its mechanism may involve interaction with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane can be compared with other brominated cyclohexane derivatives such as:
1-Bromo-2-propylcyclohexane: Similar structure but with a propyl group instead of an ethylhexyl group.
1-Bromo-2-(2-methoxyethoxy)cyclohexane: Contains a methoxyethoxy group instead of an ethylhexyl group.
1-Bromocyclohexane: Lacks the ether linkage and alkyl group.
The uniqueness of this compound lies in its specific ether linkage and the presence of the bulky ethylhexyl group, which can influence its reactivity and applications.
特性
分子式 |
C14H27BrO |
|---|---|
分子量 |
291.27 g/mol |
IUPAC名 |
1-bromo-2-(2-ethylhexoxy)cyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15/h12-14H,3-11H2,1-2H3 |
InChIキー |
MATJFHBYRWNYMD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC1CCCCC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


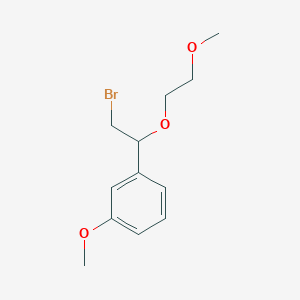
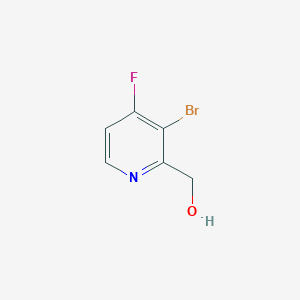
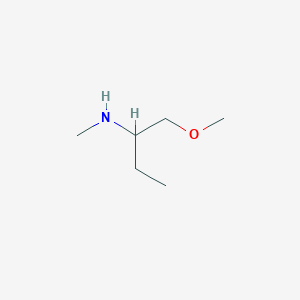

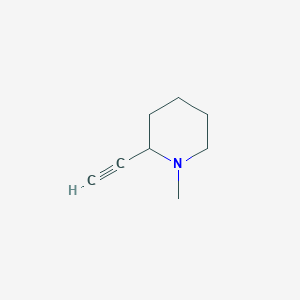
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)
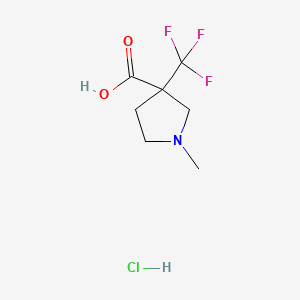
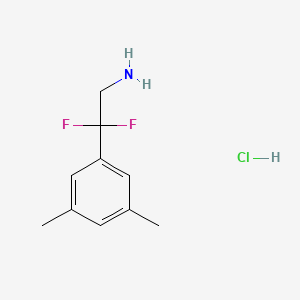


![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)


